molecular formula C11H7Cl2N5O B11835643 6H-Purin-6-one, 2-((3,4-dichlorophenyl)amino)-1,9-dihydro- CAS No. 123994-81-0

6H-Purin-6-one, 2-((3,4-dichlorophenyl)amino)-1,9-dihydro-

Cat. No.: B11835643
CAS No.: 123994-81-0
M. Wt: 296.11 g/mol
InChI Key: RZBANNTZMKJFNR-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a 3,4-dichlorophenylamino group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3,4-dichloroaniline with a purine derivative under specific conditions. One common method includes:

    Starting Materials: 3,4-dichloroaniline and a purine derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Employing optimized temperature and pressure conditions to maximize yield and efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: Another compound with a similar dichlorophenylamino group.

    3,4-Dichlorophenylurea: Shares the dichlorophenyl moiety but has different core structure.

Uniqueness

2-((3,4-Dichlorophenyl)amino)-1H-purin-6(9H)-one is unique due to its purine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

123994-81-0

Molecular Formula

C11H7Cl2N5O

Molecular Weight

296.11 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7Cl2N5O/c12-6-2-1-5(3-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19)

InChI Key

RZBANNTZMKJFNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl

Origin of Product

United States

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